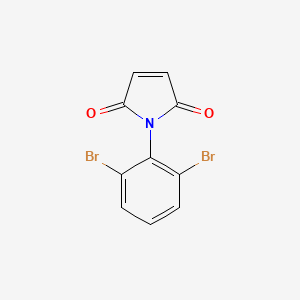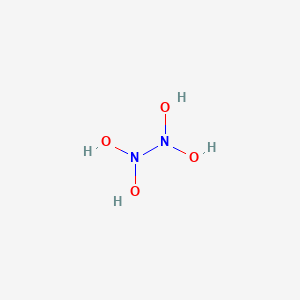
1,1,1-Trifluoroundec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoroundec-2-ene is an organic compound with the molecular formula C11H19F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon of the undec-2-ene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroundec-2-ene can be synthesized through the dehydration of alcohols. The process involves the removal of water (H2O) from the alcohol, typically using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where the alcohol is continuously fed into the system along with the acid catalyst. The reaction mixture is heated, and the resulting alkene is distilled off and purified.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoroundec-2-ene undergoes various chemical reactions, including:
Electrophilic Addition Reactions: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Addition Products: Formation of 1-bromo-1,1,1-trifluoroundecane or 1-chloro-1,1,1-trifluoroundecane.
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoroundec-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorinated compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoroundec-2-ene involves its interaction with molecular targets through electrophilic addition reactions. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of carbocations and subsequent nucleophilic attacks .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoroethane (CH3CF3): A fluorinated alkane with similar reactivity but different applications.
1,1,1-Trifluoropropane (C3H5F3): Another fluorinated compound with distinct properties and uses.
1,1,1-Trifluorobutane (C4H7F3): A related compound with varying chemical behavior.
Uniqueness: 1,1,1-Trifluoroundec-2-ene is unique due to its longer carbon chain and the presence of a double bond, which imparts different chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer-chain fluorinated alkenes are required.
Eigenschaften
CAS-Nummer |
113999-51-2 |
|---|---|
Molekularformel |
C11H19F3 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1,1,1-trifluoroundec-2-ene |
InChI |
InChI=1S/C11H19F3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
CJRYMGHGXGHVMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
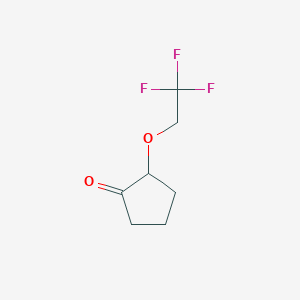

![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
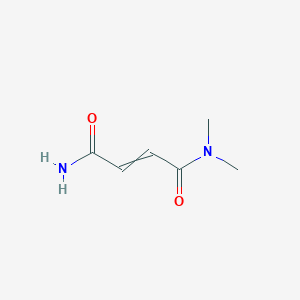
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
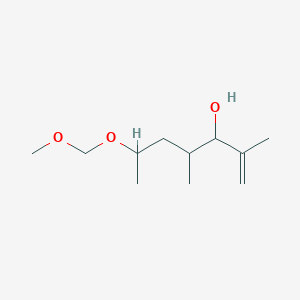
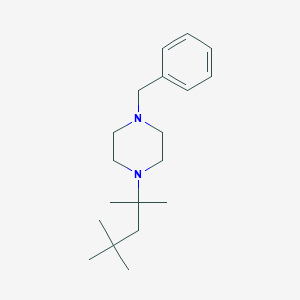
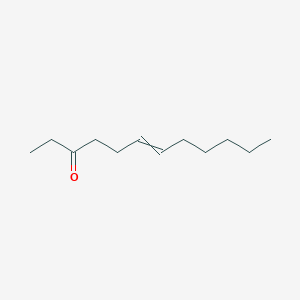
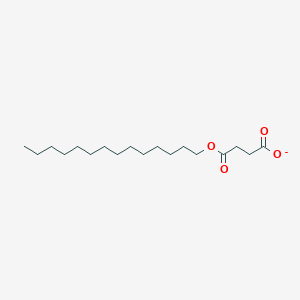
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
